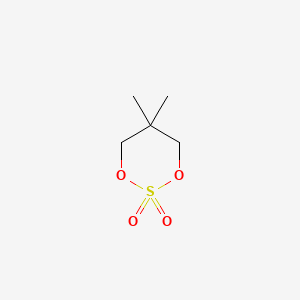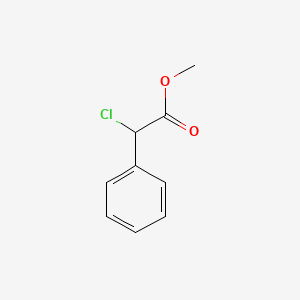
Methyl 2-chloro-2-phenylacetate
描述
Methyl 2-chloro-2-phenylacetate is an organic compound with the molecular formula C9H9ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as an intermediate in the synthesis of other chemicals.
作用机制
Mode of Action
It’s possible that it interacts with biological targets in a way that alters their function, but more research is needed to confirm this .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
For instance, it has been suggested that this compound has high GI absorption and is BBB permeant . These properties could potentially impact its bioavailability, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of Methyl 2-chloro-2-phenylacetate’s action are currently unknown. Without information on its targets and mode of action, it’s difficult to predict its potential effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in an inert atmosphere at 2-8°C .
生化分析
Biochemical Properties
Methyl 2-chloro-2-phenylacetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various drugs and xenobiotics . The interaction between this compound and these enzymes involves the formation of a covalent bond, leading to enzyme inhibition and altered metabolic pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways and changes in gene expression . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, forming covalent adducts that inhibit their activity . This inhibition can lead to the accumulation of substrates and the depletion of products, ultimately affecting cellular function and metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates . These intermediates can have additional effects on cellular function, including increased oxidative stress and DNA damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. These toxic effects are likely due to the accumulation of this compound and its metabolites in tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the degradation of aromatic compounds. It interacts with enzymes such as cytochrome P450s and esterases, which catalyze its conversion to various metabolites . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the production and utilization of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism. Additionally, this compound can accumulate in the mitochondria, leading to mitochondrial dysfunction and altered energy production.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-phenylacetate can be synthesized through several methods. One common method involves the reaction of methyl phenylacetate with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C9H10O2+SOCl2→C9H9ClO2+SO2+HCl
Another method involves the chlorination of methyl phenylacetate using phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) as the chlorinating agents.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-chloro-2-phenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Hydrolysis: The ester group can be hydrolyzed to form phenylacetic acid and methanol.
Reduction: The compound can be reduced to form methyl 2-phenylacetate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include methyl 2-hydroxy-2-phenylacetate or methyl 2-amino-2-phenylacetate.
Hydrolysis: The major products are phenylacetic acid and methanol.
Reduction: The major product is methyl 2-phenylacetate.
科学研究应用
Methyl 2-chloro-2-phenylacetate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
相似化合物的比较
Methyl 2-chloro-2-phenylacetate can be compared with other similar compounds, such as:
Methyl 2-bromo-2-phenylacetate: This compound has a bromine atom instead of chlorine, making it more reactive in nucleophilic substitution reactions.
Methyl 2-iodo-2-phenylacetate: The iodine atom makes this compound even more reactive than the bromo and chloro analogs.
Methyl 2-fluoro-2-phenylacetate: The fluorine atom makes this compound less reactive in nucleophilic substitution reactions compared to the chloro analog.
The uniqueness of this compound lies in its balanced reactivity, making it suitable for a wide range of chemical transformations.
属性
IUPAC Name |
methyl 2-chloro-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIOYHPJZJLTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7476-66-6 | |
| Record name | Methyl alpha-chlorophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007476666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7476-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-METHYL ALPHA-CHLOROPHENYLACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


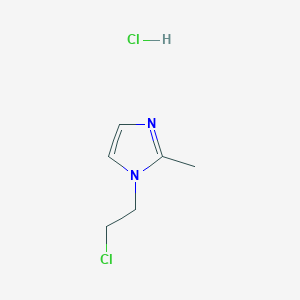

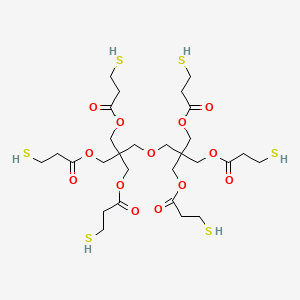

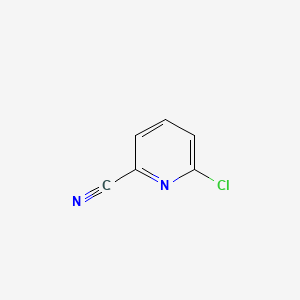

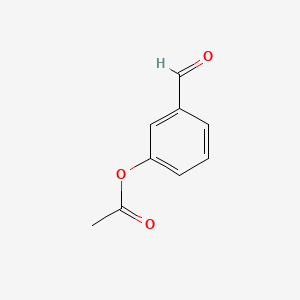
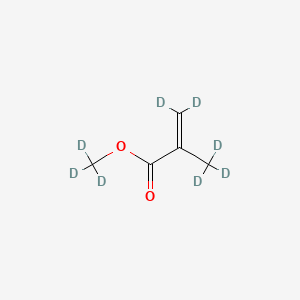
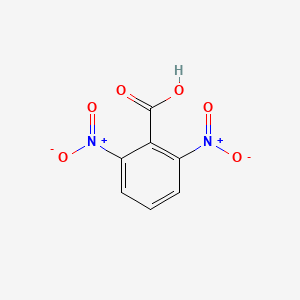

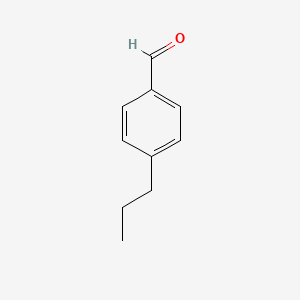
![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)

